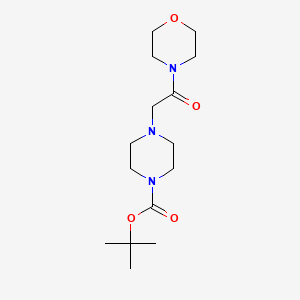

t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

T-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate involves the reaction of piperazine with haloacetic acid derivatives via nucleophilic substitution . This compound can be synthesized under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The molecule of t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis

T-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The piperazine ring in this compound serves as a versatile scaffold for designing novel drugs. Researchers have explored its modification to create derivatives with enhanced pharmacological properties. Some potential applications include:

- Anticancer Agents : The conformational flexibility of the piperazine ring allows for interactions with macromolecules, making it valuable in developing anticancer drugs .

- Antibacterial and Antifungal Agents : These compounds have shown moderate activity against microorganisms .

- Antiparasitic Agents : The piperazine core can be modified to target specific parasites .

- Antihistamines and Antidepressants : Further derivatization may lead to compounds with these therapeutic effects .

Radiopharmaceutical Research

Functionalized piperazine derivatives, including those related to our compound, have been used as starting materials for spiro-compounds. These spiro-compounds play a crucial role in introducing fluorine-18 (18F) for positron emission tomography (PET) imaging .

Peptide Linkage Strategies

The acetic acid-piperazine core has been employed for linking biologically active peptides. By attaching peptides to this scaffold, researchers can enhance their stability, bioavailability, and targeting specificity .

Organic Synthesis and Building Blocks

Piperazine derivatives, such as our compound, serve as building blocks in the synthesis of various organic molecules. They find applications in:

Crystallography and Structural Studies

The single crystal X-ray diffraction analysis of our compound revealed its linear shape and unique intermolecular interactions. Such studies contribute to our understanding of molecular structures and crystal packing .

Chemical Education and Research

The compound serves as an excellent example for teaching concepts related to piperazine derivatives, conformational flexibility, and drug design. It also inspires further research in this field.

Mécanisme D'action

Target of Action

Similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been found to exhibit antibacterial and antifungal activities . They interact with various macromolecules, enhancing their biological activities .

Mode of Action

It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical Pathways

Compounds containing piperazine rings have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown antibacterial and antifungal activities, suggesting they may have a significant impact on microbial cells .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

Propriétés

IUPAC Name |

tert-butyl 4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)12-13(19)17-8-10-21-11-9-17/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDAMLHWRBGCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)

![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)